STX-0119 is a small molecule inhibitor of signal transducer and activator of transcription 3 (STAT3) dimerization. [] STAT3 is a transcription factor involved in various cellular processes, including cell growth, proliferation, and survival. [, ] It is frequently overactivated in various cancers, including hematological cancers and solid tumors like glioblastoma multiforme (GBM). [, , ] As such, STAT3 inhibition has emerged as a potential therapeutic strategy for cancer treatment. [, , ]
The molecular structure of STX-0119 is described as a quinolinecarboxamide derivative containing a furan-2-yl-1,3,4-oxadiazole moiety. [] Detailed analysis of its structure-activity relationship revealed that the furan-2-yl-1,3,4-oxadiazole group plays a crucial role in interacting with the STAT3-SH2 domain. [] Further research explored the structure-activity relationship of STX-0119 derivatives using docking models of the STAT3-SH2 domain. [] This analysis demonstrated that specific structural modifications could potentially enhance the inhibitory activity of STX-0119 against STAT3. [, ]
STX-0119 functions by selectively inhibiting STAT3 dimerization, a critical step for STAT3 activation and subsequent DNA binding. [, , ] This inhibition disrupts STAT3-mediated signaling pathways, leading to downstream effects such as:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6